1-benzyl-5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1-benzyl-5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2/c21-15-8-6-14(7-9-15)16-10-11-22-18-17(16)19(25)23-20(26)24(18)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGHMSSHUHAXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its role as an inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K) and other therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 300.31 g/mol. The compound features a pyrido[2,3-d]pyrimidine core substituted with a benzyl and a fluorophenyl group.
Synthesis
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors such as uracil derivatives. For instance, the compound can be synthesized through the condensation of appropriate substituted anilines with carbonyl compounds followed by cyclization reactions .
Inhibition of eEF-2K
Recent studies have highlighted the inhibitory effects of this compound on eEF-2K. This kinase plays a crucial role in regulating protein synthesis and is implicated in various cancers. The compound exhibits an IC value in the low micromolar range (around 420 nM), demonstrating significant potency against eEF-2K .
| Compound | IC (nM) | Target |
|---|---|---|
| This compound | 420 | eEF-2K |
| Compound 6 (A-484954) | 280 | eEF-2K |
| Compound 9 | 930 | eEF-2K |
Anticancer Activity
The inhibition of eEF-2K by this compound has been associated with reduced cell proliferation in various cancer cell lines such as MDA-MB-231 breast cancer cells. The mechanism involves disrupting the protein synthesis pathway essential for tumor growth .
Other Biological Activities
In addition to its role as an eEF-2K inhibitor, pyrido[2,3-d]pyrimidine derivatives have shown promise in other biological contexts:
- Antimicrobial Activity : Some derivatives exhibit antibacterial properties against Gram-positive bacteria.
- Antiviral Activity : Certain analogs have demonstrated effectiveness against viral infections through inhibition of viral replication mechanisms .
Case Studies
A notable case study involved the evaluation of a series of pyrido[2,3-d]pyrimidine derivatives where structural modifications led to enhanced eEF-2K inhibition. The study utilized molecular docking techniques to predict binding affinities and optimize lead compounds for further development .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyrido[2,3-d]pyrimidine derivatives. For instance, derivatives similar to 1-benzyl-5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation.
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| This compound | MCF-7 (breast) | 15.0 | Inhibition of DNA synthesis | |
| Similar derivatives | A549 (lung) | 10.0 | Induction of apoptosis |
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. Its structural features allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
| Study | Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| This compound | E. coli | 8 µg/mL | |
| Related compounds | S. aureus | 16 µg/mL |
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for various enzymes critical in metabolic pathways. For example, it has been studied as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis.
Case Studies
Several case studies have documented the synthesis and evaluation of this compound and its analogs:
- Case Study 1 : A series of pyrido[2,3-d]pyrimidine derivatives were synthesized and tested for anticancer activity against various human cancer cell lines. The study found that modifications to the benzyl group significantly enhanced potency against MCF-7 cells.
- Case Study 2 : The antimicrobial efficacy of the compound was evaluated against both Gram-positive and Gram-negative bacteria. Results indicated a broad-spectrum activity with lower MIC values compared to standard antibiotics.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
CB13 (1-Benzyl-5-(4-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione)
- Structural Difference : The 4-fluorophenyl group in the target compound is replaced with a 4-methylphenyl group in CB13.
- Biological Activity: CB13 acts as a PPARγ ligand, reducing radioresistance in non-small cell lung cancer (NSCLC) by generating ROS and activating caspase-3/7.
- Mechanistic Insight : Both compounds likely engage PPARγ, but the fluorophenyl group could enhance binding affinity via polar interactions or alter metabolic stability .
3-Methyl-1-(2,3,4-Trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (Compound 2o)
- Structural Difference : Features a trifluorophenyl group and a methyl substituent.
- Herbicidal Activity: Compound 2o inhibits protoporphyrinogen oxidase (PPO) in Nicotiana tabacum via π–π interactions with FAD600 and hydrogen bonds with Arg98 and Thr174.
- Computational Data : The HOMO of 2o is localized on the pyridopyrimidine ring, whereas the target compound’s HOMO distribution may shift due to fluorine’s electron-withdrawing effects, influencing reactivity .
1-(2,6-Diethylphenyl)-3-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (Compound 2n)
- Structural Difference : Contains a 2,6-diethylphenyl group and lacks fluorine.
- Crystallography : The dihedral angle between the pyridopyrimidine and benzene rings in 2n is 88.2°, with edge-to-face π-stacking (3.06–3.10 Å). Fluorine in the target compound may increase planarity, enhancing π-stacking or altering crystal packing .
Hydroxybenzoyl Derivatives (e.g., 6a–d)
- Structural Difference : Hydroxybenzoyl groups at position 6 vs. the target compound’s 4-fluorophenyl at position 5.
- Electronic Properties : These derivatives exhibit HOMO-LUMO gaps of 3.91–4.10 eV, influenced by substituents. The fluorophenyl group in the target compound may lower the LUMO energy, improving electron-accepting capacity .
Key Comparative Data
Table 2: Computational and Physicochemical Properties
*Estimated values based on analogous compounds.
Mechanistic and Therapeutic Implications
- Anticancer Potential: The target compound’s fluorophenyl group may enhance oxidative stress (similar to CB13) but with improved pharmacokinetics due to fluorine’s metabolic stability .
- Herbicidal vs. Anticancer Selectivity : While 2o targets PPO, the target compound’s substitution pattern suggests divergence toward mammalian signaling pathways (e.g., PPARγ or ERK) .
- Synthetic Accessibility : Fluorine introduction may require specialized reagents (e.g., Selectfluor), contrasting with the methyl or ethyl groups in CB13 and 2n .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
